5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
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Overview
Description
5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole derivatives with methylating agents . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted thiazole derivatives .
Scientific Research Applications
5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antitumor activities.
Industry: Used in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-aminothiazole
- 4-methylthiazole
- 5-methylthiazole
Uniqueness
What sets 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride apart from these similar compounds is its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.ClH/c1-3-2-6-4(5)7-3;/h3H,2H2,1H3,(H2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEJPGBAAYHAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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